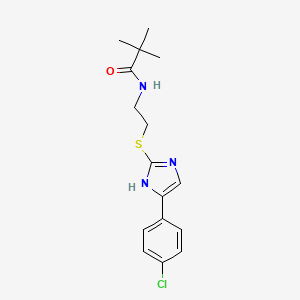

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide

Description

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide is a synthetic imidazole derivative characterized by a 5-(4-chlorophenyl)-substituted imidazole core linked via a thioether bridge to a pivalamide-terminated ethyl chain.

Properties

IUPAC Name |

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3OS/c1-16(2,3)14(21)18-8-9-22-15-19-10-13(20-15)11-4-6-12(17)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUAUEIHLLFFFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCSC1=NC=C(N1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as 4-chlorobenzaldehyde and glyoxal, in the presence of ammonium acetate.

Thioethylation: The imidazole derivative is then subjected to thioethylation using a suitable thiol reagent, such as ethanethiol, under basic conditions.

Pivalamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide can undergo various chemical reactions, including:

Oxidation: The thioethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the compound’s ability to undergo various chemical modifications allows it to interact with different biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares a core imidazole-thioether scaffold with structurally related molecules, such as 2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9) (). Key comparisons include:

Key Differences and Implications

Chlorine’s stronger electron-withdrawing effect may also alter electronic interactions in target binding .

N1 Substitution :

- The absence of a substituent at the N1 position in the target compound contrasts with the 4-methoxyphenyl group in Compound 8. Methoxy groups are electron-donating, which could influence π-π stacking or hydrogen-bonding interactions in biological targets (e.g., COX enzymes, as studied in Compound 9) .

Side Chain Functionalization :

- The pivalamide terminus in the target compound introduces steric bulk, which may improve metabolic stability by shielding the amide bond from hydrolysis. In contrast, Compound 9’s thiazol-2-yl acetamide group offers a heteroaromatic moiety that could engage in additional hydrogen bonding or π-interactions with targets .

Pharmacological Considerations

While Compound 9 was evaluated for COX-1/COX-2 inhibition, the target compound’s biological activity remains uncharacterized in the provided evidence.

- COX inhibition: The imidazole-thioether scaffold is known to interact with cyclooxygenase active sites.

- Antimicrobial activity : Thioether-linked imidazoles often exhibit broad-spectrum biological activity.

Biological Activity

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide is a synthetic organic compound belonging to the imidazole derivatives class. Its structure includes a 4-chlorophenyl group attached to an imidazole ring, linked to a thioethyl chain and a pivalamide group. This unique configuration makes it a subject of interest in various fields, including medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. This compound has been investigated for its potential therapeutic properties, including:

- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.

- Antifungal Activity : Shows promise in inhibiting fungal growth.

- Anticancer Activity : Demonstrates cytotoxicity towards cancer cell lines.

Research Findings

Several studies have explored the biological effects of this compound:

- Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, leading to reduced cellular proliferation in cancer cells .

- Cell Viability Assays : In vitro assays have shown that treatment with this compound reduces the viability of various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Mechanistic Insights : The compound's ability to interact with biological macromolecules has been demonstrated through binding studies, indicating a strong affinity for certain receptors involved in cellular signaling pathways .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell proliferation and induction of apoptosis, highlighting its potential as an effective treatment option.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Data Source: In vitro studies on MCF-7 cells

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at low concentrations.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Data Source: Antimicrobial susceptibility testing

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.